molecular formula C20H30N2O5S B5964225 N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide

N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B5964225
M. Wt: 410.5 g/mol
InChI Key: BWPJWMNQDSVESY-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a benzenesulfonamide group, and a cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring through cyclization reactions, followed by the introduction of the benzenesulfonamide group via sulfonation reactions. The cyclohexyl moiety is then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzenesulfonamides.

Scientific Research Applications

N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide
  • N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide
  • 4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide

Uniqueness

N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-21(17-8-4-5-9-18(17)23)28(25,26)15-10-11-19(27-2)16(14-15)20(24)22-12-6-3-7-13-22/h10-11,14,17-18,23H,3-9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPJWMNQDSVESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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